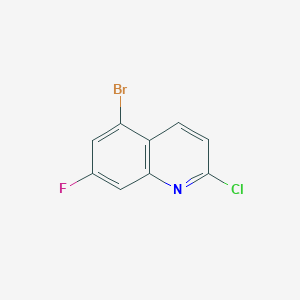

5-Bromo-2-chloro-7-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClFN |

|---|---|

Molecular Weight |

260.49 g/mol |

IUPAC Name |

5-bromo-2-chloro-7-fluoroquinoline |

InChI |

InChI=1S/C9H4BrClFN/c10-7-3-5(12)4-8-6(7)1-2-9(11)13-8/h1-4H |

InChI Key |

CLRSFTJKNYSXIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)F)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Chloro 7 Fluoroquinoline

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 5-Bromo-2-chloro-7-fluoroquinoline guides the strategic disconnection of the target molecule into simpler, commercially available precursors. The primary disconnection often involves breaking the bonds forming the pyridine (B92270) ring of the quinoline (B57606) system. This leads to two main retrosynthetic pathways.

One common approach involves a disconnection that suggests a substituted aniline (B41778) and a three-carbon component as key building blocks. For this compound, this translates to a retrosynthesis starting from a suitably substituted aniline, such as 4-bromo-2-fluoroaniline. The remaining atoms of the quinoline ring can be introduced through various cyclization strategies.

Another viable retrosynthetic strategy involves the functionalization of a pre-existing quinoline core. This approach would start with a simpler quinoline derivative, followed by the sequential introduction of the bromo, chloro, and fluoro substituents at the desired positions. However, this can be challenging due to the directing effects of the existing substituents and the potential for side reactions.

The selection of precursors is critical and is often guided by their commercial availability, cost, and the efficiency of the subsequent synthetic steps. For instance, the synthesis of 2-aryl-4-quinolones often starts from o-halophenones, which undergo a sequential copper-catalyzed amidation and base-mediated Camps cyclization. wikipedia.org Similarly, palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines provide an efficient route to quinolines. nih.gov

Established and Emerging Synthetic Routes to the this compound Scaffold

The construction of the this compound scaffold can be achieved through several established and emerging synthetic methodologies. These routes primarily focus on the formation of the quinoline ring system and the introduction of the specific halogen substituents.

Cyclization Reactions and Annulation Procedures

Cyclization reactions are fundamental to quinoline synthesis. The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, is a classic and widely used method. ijpsjournal.comuop.edu.pk For the target molecule, a hypothetical Friedländer approach would involve the reaction of 2-amino-4-bromo-6-fluorobenzaldehyde (B2409249) with a suitable two-carbon component that can provide the chloro-substituted portion of the pyridine ring.

Annulation procedures, which involve the formation of a new ring onto an existing one, are also prevalent. A [4+2] annulation, similar to the Povarov reaction, can construct the quinoline ring from an imine and an alkene. organic-chemistry.org More recently, novel annulation strategies, such as the [3+1+1+1] annulation using arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO), have emerged, offering new pathways to substituted quinolines. organic-chemistry.org

Iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols provides a regioselective route to 3-iodoquinolines, which can be further functionalized. organic-chemistry.org Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to yield 3-haloquinolines. nih.gov

| Cyclization/Annulation Type | Key Reactants | Description |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, active methylene (B1212753) compound | Condensation reaction to form the quinoline ring. ijpsjournal.comuop.edu.pk |

| Povarov-type [4+2] Annulation | Iminium species, terminal alkynes | Forms 2,4-diaryl quinolines. organic-chemistry.org |

| [3+1+1+1] Annulation | Arylamines, arylaldehydes, DMSO | DMSO acts as a dual-methine synthon to form 3-arylquinolines. organic-chemistry.org |

| 6-endo-dig Iodocyclization | 2-tosylaminophenylprop-1-yn-3-ols, I2 | Regioselective synthesis of 3-iodoquinolines. organic-chemistry.org |

| Electrophilic Cyclization | N-(2-alkynyl)anilines, ICl/Br2 | Yields 3-halogenated quinolines. nih.gov |

Metal-Catalyzed Coupling Reactions for Quinoline Ring Formation and Functionalization

Palladium-catalyzed reactions have become indispensable in the synthesis of quinolines, offering high efficiency and broad functional group tolerance. rsc.orgrsc.org These reactions can be employed for both the formation of the quinoline ring and its subsequent functionalization.

One strategy involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another powerful method is the palladium-catalyzed isocyanide insertion/undirected C(sp²)–H functionalization/[4 + 1] cyclization, which allows for the efficient synthesis of quinoline derivatives from simple starting materials. rsc.org

Palladium catalysis is also crucial for functionalizing a pre-formed quinoline ring. For instance, the chloro and bromo groups in this compound could potentially be introduced via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling, on a dihalo-fluoroquinoline precursor. nih.govnih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2 / Ligand | o-iodoanilines, propargyl alcohols | 2,4-disubstituted quinolines | Mild conditions, diverse functional group tolerance. organic-chemistry.org |

| Palladium Catalyst | Aryl isocyanides | Quinoline derivatives | C(sp²)–H functionalization and [4 + 1] cyclization. rsc.org |

| Pd(OAc)2 / PPh3 | 2-iodoaniline, α,β-unsaturated carbonyls | 3-substituted quinolin-2(1H)-ones | Coupling-cyclization reaction. nih.gov |

| PdCl2 / Cu(OAc)2 | N-substituted-3,3-diarylacrylamides | 4-arylquinolin-2(1H)-ones | Intramolecular amidation under O2 atmosphere. nih.gov |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing substituents onto the quinoline ring, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. researchgate.netquimicaorganica.org In the context of this compound, the chloro group at the C2 position is susceptible to displacement by various nucleophiles.

This reactivity can be exploited in the final steps of the synthesis. For example, if a precursor such as 5-bromo-7-fluoro-2,4-dichloroquinoline were synthesized, selective nucleophilic substitution at the more reactive C4 position could be achieved, followed by a subsequent reaction at the C2 position. The presence of halogens at positions 2 and 4 makes them highly susceptible to nucleophilic substitution. quimicaorganica.org The reaction mechanism typically proceeds through an addition-elimination pathway, where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. ijpsjournal.comtandfonline.comtandfonline.com This includes the use of greener solvents, catalysts, and energy sources.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.combenthamdirect.com This technique has been successfully applied to various quinoline syntheses.

| Green Chemistry Approach | Description | Advantages |

| Use of Green Solvents | Employing solvents like water or ethanol (B145695). tandfonline.com | Reduced toxicity and environmental impact. |

| Nanocatalysis | Utilizing nanocatalysts for enhanced reactivity. nih.gov | High efficiency, potential for catalyst recycling. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. acs.org | Reduced waste, improved atom economy, and time savings. |

| Microwave-Assisted Synthesis (MAOS) | Using microwave irradiation as an energy source. tandfonline.comtandfonline.combenthamdirect.com | Faster reaction rates, higher yields, and enhanced efficiency. nih.gov |

Solvent-Free and Aqueous Reaction Media Considerations

The use of alternative reaction media, such as solvent-free conditions or water, is a cornerstone of green chemistry, aiming to reduce waste and environmental impact.

Solvent-Free Reactions:

Solvent-free synthesis, often conducted by heating a neat mixture of reactants with a catalyst, offers benefits such as reduced solvent waste, easier product separation, and potentially faster reaction times. researchgate.net The Friedländer annulation, a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been successfully adapted to solvent-free conditions. eurekaselect.comresearchgate.netingentaconnect.com For the synthesis of a molecule like this compound, a potential solvent-free approach could involve the reaction of 2-amino-5-bromo-3-fluoroacetophenone with a suitable carbonyl compound in the presence of a solid catalyst.

Several catalysts have proven effective under solvent-free conditions for the synthesis of various substituted quinolines. For instance, bismuth(III) chloride (BiCl₃) has been used to promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones with excellent yields. eurekaselect.comingentaconnect.com Similarly, silica-supported phosphorus pentoxide (P₂O₅/SiO₂) has been employed for the solvent-free synthesis of polysubstituted quinolines at elevated temperatures. researchgate.netresearchgate.net Another example is the use of caesium iodide (CsI) under thermal, solvent-free conditions, which provides a clean and efficient method for preparing quinoline derivatives. researchgate.net

Aqueous Reaction Media:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions in water can be challenging due to the poor solubility of non-polar reactants, the development of water-tolerant catalysts and the use of surfactants or co-solvents can overcome this limitation. The synthesis of certain fluoroquinolone derivatives has been reported in aqueous media. For example, the synthesis of pyrimido[4,5-b]quinolones has been achieved in high yields using an Fe₃O₄ nanoparticle-based catalyst in water under reflux. nih.gov Another study describes the synthesis of fluoroquinolone derivatives in a 50% aqueous ethanol mixture. orientjchem.org These examples suggest that an aqueous-based synthesis of this compound could be feasible, likely requiring a water-tolerant Lewis or Brønsted acid catalyst.

Table 1: Examples of Solvent-Free and Aqueous Synthesis of Substituted Quinolines

| Catalyst | Reactants | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| BiCl₃ | o-aminoaryl ketone, α-methylene ketone | Solvent-free, 80-100°C | Polysubstituted quinolines | 85-96 | eurekaselect.com |

| P₂O₅/SiO₂ | 2-aminoaryl ketone, carbonyl compound | Solvent-free, 80°C | Polysubstituted quinolines | 82-95 | researchgate.netresearchgate.net |

| CsI | 2-aminoacetophenone, ketone | Solvent-free, 100°C | Quinolines | 85-96 | researchgate.net |

| Fe₃O₄ NPs-cell | Aromatic aldehyde, 6-amino-1,3-dimethyluracil, dimedone | Water, reflux | Pyrimido[4,5-b]quinolones | 88-96 | nih.gov |

| Yb(OTf)₃ | Aldehyde, alkyne, amine | Ionic liquid, microwave | 2,4-disubstituted quinolines | up to 95 | organic-chemistry.org |

Development and Application of Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a key principle of green chemistry, as it reduces waste and lowers production costs. Significant progress has been made in developing recyclable catalysts for quinoline synthesis.

Heterogeneous Catalysts:

Heterogeneous catalysts, which are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are advantageous due to their ease of separation by filtration. Zeolites, which are microporous aluminosilicates, have been used as recyclable catalysts for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org In one study, Hβ zeolite was used and could be recycled up to five times without a significant loss of activity. rsc.org

Another class of recyclable heterogeneous catalysts includes metal oxides and supported catalysts. Cp₂ZrCl₂ supported on MCM-41, a mesoporous silica (B1680970) material, has been shown to be a recyclable catalyst for quinoline synthesis, with the catalyst being reusable for at least three cycles. researchgate.net Silver phosphotungstate (Ag₃PW₁₂O₄₀) is another example of a recyclable heteropoly acid catalyst for the Friedländer synthesis of polysubstituted quinolines. researchgate.net

Nanocatalysts:

Nanocatalysts have emerged as highly efficient and recyclable catalysts due to their high surface-area-to-volume ratio. acs.org Various nanocatalysts have been applied in quinoline synthesis. For instance, a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been developed as a metal-free, recyclable heterogeneous catalyst for the Friedländer synthesis, showing good reusability for up to six cycles. nih.gov Fe₃O₄ nanoparticle-based catalysts have also demonstrated excellent recyclability in the aqueous synthesis of quinolone derivatives. nih.gov

Table 2: Recyclable Catalytic Systems in Quinolines Synthesis

| Catalyst | Reaction Type | Solvent | Recyclability (Cycles) | Final Yield (%) | Reference |

|---|---|---|---|---|---|

| Hβ zeolite | Cyclization | Solvent-free | 5 | ~90 | rsc.org |

| Cp₂ZrCl₂/MCM-41 | Condensation | Toluene | 3 | ~80 | researchgate.net |

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer synthesis | Solvent-free | 6 | 87 | nih.gov |

| Fe₃O₄ NPs-cell | Three-component reaction | Water | 5 | ~90 | nih.gov |

| Yb(OTf)₃ | Three-component reaction | Ionic liquid | 4 | ~90 | organic-chemistry.org |

Synthetic Challenges and Prospects for Methodological Advancement

While the application of solvent-free, aqueous, and recyclable catalytic systems holds great promise for the synthesis of this compound, several challenges need to be addressed.

The high degree of substitution on the target molecule presents a significant synthetic challenge. The presence of multiple functional groups (bromo, chloro, fluoro) can lead to issues with regioselectivity and potential side reactions. For instance, in the Friedländer synthesis, the choice of starting materials must be carefully considered to ensure the desired arrangement of substituents on the final quinoline ring. The electronic effects of the bromo, chloro, and fluoro groups will influence the reactivity of the precursors, which may require fine-tuning of the reaction conditions.

Catalyst deactivation is another potential issue, particularly with recyclable catalysts. The presence of heteroatoms like bromine and chlorine in the reactants or products could potentially poison the catalyst, reducing its efficacy over multiple cycles. Therefore, the development of robust catalysts that are resistant to deactivation by halogens is crucial for the industrial application of these green methodologies.

Furthermore, scaling up these green synthetic methods from the laboratory to an industrial scale can present its own set of challenges. For solvent-free reactions, efficient heat transfer and mixing in large reactors can be difficult to achieve. For aqueous reactions, the treatment of wastewater, even if non-toxic, needs to be considered.

Prospects for methodological advancement in the synthesis of this compound lie in the continued development of highly active and selective catalysts. The exploration of novel catalyst supports that can enhance stability and recyclability is a promising avenue. Furthermore, the use of flow chemistry, where reactants are continuously pumped through a reactor containing a solid-supported catalyst, could address some of the challenges associated with scaling up, such as heat transfer and reaction control. The combination of green solvents, recyclable catalysts, and advanced reactor technologies will be key to developing a truly sustainable and efficient synthesis of this compound and other complex heterocyclic compounds. The reliance on precious metal catalysts and stoichiometric oxidants, which can increase costs and environmental concerns, remains a challenge in quinoline synthesis. mdpi.com

Chemical Transformations and Derivatization Strategies of 5 Bromo 2 Chloro 7 Fluoroquinoline

Site-Specific Reactivity of Halogen Substituents (Bromine at C-5, Chlorine at C-2, Fluorine at C-7)

The chemical behavior of 5-Bromo-2-chloro-7-fluoroquinoline is dominated by the differential reactivity of its three halogen atoms. The position of each halogen on the quinoline (B57606) ring system dictates its susceptibility to various reaction classes, including nucleophilic displacement, electrophilic substitution, and metal-mediated coupling. This predictable hierarchy of reactivity allows for controlled, stepwise functionalization of the molecule.

Nucleophilic Displacement Reactions at C-2 and C-7

The pyridine (B92270) ring of the quinoline system is inherently electron-deficient, which activates positions C-2 and C-4 for nucleophilic aromatic substitution (SNAr). quimicaorganica.orgquora.com In this compound, the chlorine atom at the C-2 position is highly activated and serves as the primary site for nucleophilic attack. quimicaorganica.orgresearchgate.net The stability of the Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, facilitates this reaction. quimicaorganica.org Consequently, the C-2 chloro group can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiols, under relatively mild conditions. researchgate.netnih.gov

In contrast, the fluorine atom at the C-7 position on the carbocyclic (benzene) ring is significantly less reactive towards nucleophilic displacement. Aryl fluorides are generally poor leaving groups in SNAr reactions unless activated by potent electron-withdrawing groups in the ortho or para positions. In this molecule, the C-7 fluorine lacks such strong activation and remains intact under conditions that would readily displace the C-2 chlorine. This difference in reactivity allows for selective functionalization at the C-2 position without disturbing the C-7 or C-5 halogens.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Cyclohexylamine | 2-Aminoquinoline | nih.gov |

| Alkoxide | Sodium Methoxide | 2-Methoxyquinoline | researchgate.net |

| Thiolate | Sodium Thiophenoxide | 2-Thioether quinoline | wikipedia.org |

| Azide | Sodium Azide | 2-Azidoquinoline | researchgate.net |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) on the quinoline scaffold preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. quimicaorganica.org The most favored positions for attack are C-5 and C-8, as the resulting cationic intermediates (Wheland intermediates) are more stable. quimicaorganica.org

However, for this compound, the landscape for electrophilic substitution is significantly altered. The presence of three electron-withdrawing halogen substituents (bromo at C-5, fluoro at C-7, and the inductive effect of chloro at C-2) deactivates the entire ring system towards electrophilic attack. researchgate.netwikipedia.org Any SEAr reaction would require harsh conditions. Should a reaction be forced, the directing effects of the existing halogens would come into play. Halogens are ortho-, para-directors. In this case, the C-5 bromo and C-7 fluoro groups would direct an incoming electrophile to the C-6 and C-8 positions. The C-8 position is generally favored over C-6 in quinolines and is sterically more accessible in this case, making it the most likely, albeit challenging, site for further electrophilic substitution.

Metal-Mediated Functionalization of C-Br and C-Cl Bonds

Palladium-catalyzed cross-coupling reactions provide a powerful and selective method for functionalizing the C-Br and C-Cl bonds. A key principle governing these transformations is the difference in bond dissociation energy and reactivity, which typically follows the order C-Br > C-Cl. This allows for the chemoselective functionalization of the C-5 bromine atom while leaving the C-2 chlorine atom untouched. nih.gov

The Buchwald-Hartwig amination is a prime example of this selectivity. Studies on the closely related 6-bromo-2-chloroquinoline (B23617) have shown that the aryl bromide at the C-6 position can be selectively coupled with various amines using a palladium catalyst, with the C-2 chloro group remaining available for subsequent reactions. nih.govacs.org This methodology is directly applicable to this compound, enabling the introduction of nitrogen-based substituents at the C-5 position.

Similarly, the Suzuki-Miyaura coupling reaction can be controlled to selectively form a new carbon-carbon bond at the C-5 position. The higher reactivity of the C-Br bond allows it to undergo oxidative addition to the palladium catalyst at a much faster rate than the C-Cl bond. nih.gov This enables the coupling of various aryl- or vinyl-boronic acids at C-5, providing a route to complex biaryl structures. researchgate.netorganic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Selective Position | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Piperidine | Pd₂(dba)₃ / BINAP | C-5 | 5-Piperidinyl-2-chloro-7-fluoroquinoline | nih.govacs.org |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | C-5 | 2-Chloro-7-fluoro-5-phenylquinoline | researchgate.netmdpi.com |

| Buchwald-Hartwig Amination | Lithium bis(trimethylsilyl)amide (NH₃ equivalent) | Pd(OAc)₂ / cataCXium A | C-2 (after C-5 functionalization) | 2-Amino-5-substituted-7-fluoroquinoline | nih.gov |

Diversification at Other Quinoline Core Positions (e.g., N-1, C-3, C-4)

Beyond direct functionalization of the halogenated positions, the core quinoline structure offers other sites for derivatization.

N-1 Position: The lone pair of electrons on the quinoline nitrogen atom makes it a site for protonation and alkylation. Reaction with alkyl halides can yield quaternary quinolinium salts, modifying the electronic properties and solubility of the molecule. Furthermore, oxidation of the nitrogen, for instance with m-CPBA, can form the corresponding N-oxide. This transformation can alter the reactivity of the ring, potentially activating the C-2 and C-4 positions further towards nucleophilic attack and influencing the regioselectivity of other reactions. wikipedia.org

C-3 and C-4 Positions: Direct functionalization of the C-3 and C-4 positions on the unsubstituted this compound scaffold is challenging. These positions lack inherent reactivity for common substitution reactions. However, synthetic strategies often build these functionalities from different precursors. For example, the Friedländer annulation, which condenses an o-aminobenzaldehyde with a ketone containing an α-methylene group, can be used to construct quinolines with desired substituents at C-3 and C-4 from the outset. researchgate.net Alternatively, using a pre-functionalized starting material like a 2-chloroquinoline-3-carbaldehyde (B1585622) allows for extensive chemical manipulation at the C-3 position. rsc.orgrsc.org

Formation of Hybrid and Fused-Ring Systems Incorporating the this compound Moiety

The this compound scaffold is an excellent platform for the synthesis of more complex molecular architectures, such as hybrid molecules and fused-ring systems. nih.gov These strategies are of high interest in drug discovery, where combining pharmacophores can lead to compounds with dual-action mechanisms or improved properties. nih.gov

The reactive C-2 chloro group is the most common handle for constructing fused heterocyclic systems. Reaction with a binucleophilic reagent can lead to the formation of a new ring fused to the quinoline core. For instance:

Treatment with hydrazine hydrate can displace the C-2 chlorine and subsequently cyclize to form a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]quinoline derivative. rsc.org

Reaction with formamide can proceed via initial substitution at C-2 followed by cyclization to afford a pyrrolo[3,4-b]quinolinone system. rsc.org

Reactions with other binucleophiles like cyanoguanidine or S-methylisothiourea can be used to construct fused pyrimidine (B1678525) rings through a ring opening-ring closure sequence. researchgate.net

These annulation reactions transform the quinoline into a more rigid and structurally complex tetracyclic system, significantly expanding its chemical space for biological screening. nih.govmdpi.com

Spectroscopic Characterization and Crystallographic Analysis of 5 Bromo 2 Chloro 7 Fluoroquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-Bromo-2-chloro-7-fluoroquinoline, specific NMR studies would be crucial for confirming the arrangement of atoms within the quinoline (B57606) core and for analyzing the electronic environment of the fluorine substituent.

1H and 13C NMR for Core Structure Confirmation

Detailed analysis of ¹H and ¹³C NMR spectra would provide definitive evidence for the substitution pattern on the quinoline ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts being influenced by the attached halogens and the nitrogen atom in the heterocyclic ring. Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring system and the carbon-halogen bonds. Specific frequencies for C-Br, C-Cl, and C-F stretching vibrations, as well as aromatic C-H and C=C/C=N stretching and bending vibrations, would be identified. A data table of these vibrational modes remains speculative without experimental spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact molecular formula by providing a highly accurate mass measurement. The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). The fragmentation pattern would offer insights into the stability of the molecule and the relative bond strengths.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. By passing a beam of ultraviolet and visible light through a sample of the compound, the wavelengths at which light is absorbed can be measured. This absorption corresponds to the energy required to promote electrons from their ground state to higher energy orbitals. For aromatic and heterocyclic compounds like quinolines, these transitions are typically of the π → π* and n → π* type.

A comprehensive analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in a suitable transparent solvent and recording the absorbance over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum would be expected to show distinct absorption bands (λmax), the positions and intensities of which are influenced by the electronic effects of the bromo, chloro, and fluoro substituents on the quinoline ring. This data would provide valuable insights into the electronic structure of the molecule.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data could be located.

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles.

For this compound, a successful crystallographic analysis would yield crucial information about the planarity of the quinoline ring system and the spatial orientation of the halogen substituents. It would also reveal details about the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the crystal lattice. This information is fundamental to understanding the compound's physical properties and its potential interactions with biological targets.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

This table is for illustrative purposes only, as no experimental data could be located.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 7 Fluoroquinoline

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to elucidating the electronic structure and reactivity of molecules. For complex heterocyclic systems such as 5-Bromo-2-chloro-7-fluoroquinoline, these computational methods are indispensable for predicting properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic and geometric properties of molecular systems. By approximating the electron density, DFT calculations can provide accurate predictions of molecular structures, vibrational frequencies, and electronic properties, offering a deep understanding of the molecule's behavior.

The presence of different halogens at various positions on the quinoline (B57606) ring can lead to slight distortions from a perfect planar structure. The optimized geometry would reveal the extent of these distortions and provide a foundational understanding of the molecule's shape and size.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.36 Å |

| C-N Bond Length (Pyridine Ring) | ~1.32 Å |

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-C-C Bond Angle (Benzene Ring) | ~120° |

| C-N-C Bond Angle (Pyridine Ring) | ~118° |

Note: These values are estimations based on typical bond lengths and angles found in computationally studied halogenated quinoline derivatives.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.govnih.gov A theoretical vibrational analysis for this compound would yield a set of normal modes, each with a specific frequency and intensity. These predicted spectra can be invaluable for interpreting experimental data, helping to assign specific vibrational modes to observed spectral bands.

A common practice is to scale the calculated frequencies to correct for approximations in the theoretical model and anharmonicity effects, often resulting in excellent agreement with experimental spectra. nih.gov For instance, the characteristic stretching vibrations of the C-Br, C-Cl, and C-F bonds would be predicted at distinct regions of the spectrum, as would the various C-H bending and ring stretching modes of the quinoline core.

Table 2: Predicted vs. Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| C-H Stretching | 3100-3000 | 3080 |

| C=N Stretching | 1620-1580 | 1605 |

| C=C Aromatic Stretching | 1580-1450 | 1570, 1480 |

| C-F Stretching | 1250-1000 | 1230 |

| C-Cl Stretching | 850-550 | 780 |

| C-Br Stretching | 680-515 | 650 |

Note: The predicted frequencies are based on general ranges for such bonds, and the hypothetical experimental data is for illustrative purposes of a comparative analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. acs.orgresearchgate.netacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. acs.org

For this compound, a HOMO-LUMO analysis would reveal how the electron density is distributed in these key orbitals. Generally, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the quinoline ring system. The electronegative halogen substituents would influence the energies of these orbitals. A smaller HOMO-LUMO gap typically suggests higher chemical reactivity. acs.org

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These energy ranges are typical for halogenated aromatic heterocyclic compounds as reported in computational studies. acs.orguobaghdad.edu.iq

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. nih.govnih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. For this compound, NBO analysis would provide insights into hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and halogen atoms into the antibonding orbitals of the quinoline ring.

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.govnih.gov For this compound, an NCI analysis would map out regions of van der Waals interactions, steric clashes, and potentially weak hydrogen bonds if interacting with other molecules. This is particularly useful for understanding how the molecule might pack in a crystal lattice or interact with a biological target. The analysis generates 3D plots where different types of interactions are represented by different colors, providing a clear and intuitive picture of the non-covalent landscape of the molecule.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

In the theoretical study of fluoroquinolone structures, Density Functional Theory (DFT) is a commonly employed method. The choice of a basis set and an exchange-correlation functional is crucial for obtaining accurate results that balance computational cost and precision.

B3LYP/6-311++G: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for its efficiency and accuracy in predicting the geometry of organic molecules. The 6-311++G basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and systems with lone pairs.

PBEPBE/6-311++G: The PBEPBE (Perdew-Burke-Ernzerhof) functional is a non-empirical generalized gradient approximation (GGA) functional. It is often used as an alternative to B3LYP to ensure that the predicted properties are not dependent on the choice of functional. Comparing results from both B3LYP and PBEPBE can provide a more robust understanding of the electronic structure of the molecule.

These computational protocols are selected to accurately calculate molecular structures, vibrational frequencies, and electronic properties, which are foundational for further simulations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a compound like this compound, MD simulations would reveal its conformational flexibility and its interactions with solvent molecules, typically water, to mimic physiological conditions. This is important because the dynamic behavior of a drug can influence its ability to bind to its target. The simulations can show how the molecule changes shape and how water molecules arrange themselves around it, which affects its solubility and binding affinity.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a powerful tool to predict how a ligand (the drug molecule) binds to its macromolecular target (a protein). For fluoroquinolones, the primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

The goal of molecular docking is to predict the preferred orientation of the ligand when it forms a stable complex with the protein. The process involves preparing the 3D structures of both the ligand and the protein.

Target Proteins:

DNA Gyrase: An enzyme essential for bacterial DNA replication, making it a prime target for antibiotics. It is a tetramer composed of two GyrA and two GyrB subunits.

Topoisomerase IV: Another crucial enzyme involved in DNA decatenation. It has ParC and ParE subunits, which are homologous to GyrA and GyrB, respectively.

Docking Process: A common approach involves using a program like Glide (Schrödinger) to place the ligand into the binding site of the protein. The crystal structure of the target protein, often obtained from the Protein Data Bank (PDB) (e.g., PDB ID: 2XCT for DNA gyrase), is used as a starting point. The docking analysis identifies the most likely binding poses and reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the fluoroquinolone and the amino acid residues in the binding pocket.

Following docking, the predicted binding poses are analyzed to understand the nature and strength of the interaction.

Binding Modes: Studies on fluoroquinolones have revealed that they bind in a pocket formed by the enzyme and the cleaved DNA. The C-7 substituent of the quinolone, which in this case would involve the 7-fluoro position, is known to be critical for activity and interacts with the GyrB (or ParE) subunit. Interestingly, research has shown that in addition to the binding mode seen in crystal structures, a second binding mode may exist where the C-7 ring interacts with the GyrA subunit, which could be crucial for overcoming resistance.

Interaction Energies: The docking software calculates a "docking score" or binding energy, which estimates the binding affinity. A more negative score typically indicates a stronger, more stable interaction. These theoretical energies help in comparing the potential efficacy of different derivatives.

Below is an example of how data from such a theoretical investigation would be presented.

Table 1: Hypothetical Docking Results for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| DNA Gyrase (S. aureus) | 2XCT | -8.5 | Ser84, Asp80 (GyrA) | Hydrogen Bond |

| Glu470 (GyrB) | Hydrogen Bond | |||

| Arg87 (GyrA) | Pi-Cation | |||

| Topoisomerase IV (S. pneumoniae) | 4KZN | -8.2 | Ser79, Asp83 (ParC) | Hydrogen Bond |

| Glu475 (ParE) | Hydrogen Bond |

Note: The data in this table is representative and not based on actual experimental results for this compound.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Chloro 7 Fluoroquinoline Derivatives: Chemical Design Implications

Influence of Halogenation Pattern (C-5 Bromine, C-2 Chlorine, C-7 Fluorine) on Molecular Geometry and Electronic Distribution

The C-2 position of the quinoline (B57606) ring is a common site for functionalization. The presence of a chlorine atom at this position makes it susceptible to nucleophilic substitution, a key step in the synthesis of various derivatives. The electron-withdrawing nature of the chlorine atom also impacts the electronic distribution of the entire quinoline system.

The C-5 and C-7 positions are also critical for modulating the electronic properties of the quinoline scaffold. Copper-catalyzed halogenation methods have been developed for the selective functionalization of these positions. researchgate.netnih.gov The introduction of a bromine atom at C-5 and a fluorine atom at C-7 further alters the electron density and steric profile of the molecule. Fluorine, being the most electronegative element, exerts a strong inductive effect. researchgate.net Studies on halogenated quinoline-malononitrile-based molecules have shown that halogen substitution leads to red-shifted absorptions and emissions, indicating a change in the electronic energy levels. nih.govresearchgate.net

The combination of these three halogens at their respective positions results in a unique electronic landscape. Computational studies, such as those employing density functional theory (DFT), can provide insights into the molecular electrostatic potential (MEP) map, revealing regions of positive and negative charge. researchgate.netmdpi.com This electronic distribution is crucial for understanding how the molecule will interact with biological targets. The steric bulk of the bromine atom at C-5 can also influence the planarity of the quinoline ring system and affect how the molecule fits into a binding pocket.

Positional Effects of Substituents on the Quinoline Scaffold and Resulting Interactions

The specific positioning of the bromine, chlorine, and fluorine atoms on the 5-Bromo-2-chloro-7-fluoroquinoline scaffold has a profound impact on its intermolecular interactions. These interactions are fundamental to its recognition by and binding to biological macromolecules.

The C-7 position is particularly significant in the development of fluoroquinolone antibacterials, where modifications at this site can enhance interaction stability with target proteins like DNA gyrase. mdpi.com The introduction of various heterocyclic amines at the C-7 position of fluoroquinolones has demonstrated that the nature of the substituent directly influences biological activity, with aromatic heterocycles often providing greater stability through electron conjugation. mdpi.com This enhanced stability can lead to a shift in electron density towards the C-3 carboxylic acid and C-4 keto groups, which are crucial for binding. mdpi.com

The halogens themselves can participate in specific non-covalent interactions. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, can play a significant role in molecular recognition. The electron-withdrawing nature of the substituents on the quinoline ring can enhance the positive electrostatic potential (σ-hole) on the outer side of the halogen atoms, making them more effective halogen bond donors.

Investigation of N-1, C-3, C-4, C-6, C-8 Substituent Modulations on Molecular Recognition (from a chemical perspective)

While the core this compound structure provides a specific electronic and steric foundation, further modifications at other positions on the quinoline ring are critical for tailoring molecular recognition. nih.govacs.org

N-1 Position: Alkylation or arylation at the nitrogen atom of the quinoline ring can introduce new steric and electronic features. For instance, N-alkylation can lead to the formation of both O-alkylated quinolines and N-alkylated quinolones, each with distinct properties. researchgate.net

C-3 Position: The introduction of substituents at the C-3 position is a critical determinant of activity in some classes of quinoline derivatives. acs.org For example, in a series of α2C-adrenoceptor antagonists, a substituent at the C-3 position was found to be essential for potency. acs.org The nature of this substituent, whether it is a simple functional group or a more complex moiety, can dramatically alter the binding affinity and selectivity.

C-4 Position: The C-4 position is another key site for modification. The Gould-Jacob reaction, for instance, allows for the synthesis of 4-hydroxyquinolines, which can serve as precursors for a variety of derivatives. rsc.org The introduction of amino groups at this position, as seen in 4-aminoquinolines, has been a successful strategy in developing potent antagonists for specific receptors. acs.org

C-6 Position: Substitutions at the C-6 position have been shown to influence the biological activity of quinoline derivatives. For example, in a study of quinoline-carbonitrile derivatives, a methoxy (B1213986) group at C-6 was preferred over a methyl group or no substitution for antibacterial activity. nih.gov

C-8 Position: The C-8 position presents unique challenges for functionalization due to steric hindrance. rsc.org However, successful C-8 functionalization can lead to novel derivatives with distinct pharmacological profiles. rsc.org Rhodium-catalyzed C-H activation has emerged as a powerful tool for the regioselective introduction of bromo and amino groups at this position on quinoline N-oxides. researchgate.net

The interplay between these substituents and the inherent properties of the this compound core allows for the creation of a diverse library of compounds with finely tuned properties for specific molecular recognition events.

Correlation of Structural Features with Computational Interaction Models

Computational modeling plays a crucial role in understanding and predicting the interactions of this compound derivatives at a molecular level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide valuable insights into how structural modifications influence binding affinity and biological activity. mdpi.comnih.gov

Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govnih.gov These models can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline derivative and amino acid residues of the protein. nih.gov For example, docking studies of quinoline-Schiff bases with DNA gyrase have revealed strong binding affinities and identified specific residues involved in the interaction. nih.gov

QSAR analysis establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By correlating physicochemical descriptors (e.g., steric, electronic, and hydrophobic parameters) with observed activity, QSAR models can predict the activity of novel, unsynthesized compounds. mdpi.com For instance, a 3D-QSAR model based on comparative molecular field analysis (CoMFA) can quantify the contributions of steric and electrostatic fields to the binding affinity of quinoline derivatives. mdpi.com

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for rational drug design. They allow for the in-silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis and testing of compounds with the highest predicted potency and selectivity. This iterative cycle of design, synthesis, testing, and computational analysis accelerates the discovery of new and effective chemical entities.

Advanced Applications and Scaffold Utility of 5 Bromo 2 Chloro 7 Fluoroquinoline in Chemical Science

Role as a Versatile Synthetic Building Block for Advanced Organic Compounds

5-Bromo-2-chloro-7-fluoroquinoline is a trifunctionalized building block, with the bromine and chlorine atoms serving as key handles for a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. youtube.com

The two halogen substituents, bromine at the C-5 position and chlorine at the C-2 position, exhibit differential reactivity. The C-Br bond is generally more susceptible to oxidative addition with palladium(0) catalysts than the C-Cl bond, allowing for selective functionalization at the C-5 position. However, by carefully selecting ligands and reaction conditions, the C-2 chloro group can also be targeted, enabling sequential or one-pot multi-functionalization. nih.govnih.gov

The most prominent applications for this building block involve palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the haloquinoline with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgyoutube.com This is a powerful method for introducing aryl, heteroaryl, or alkyl groups to the quinoline (B57606) core. nih.govmdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the haloquinoline with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a go-to method for synthesizing arylamines and has revolutionized the construction of nitrogen-containing compounds, which are ubiquitous in pharmaceuticals. youtube.com

The table below illustrates the potential synthetic transformations that can be achieved using this compound as the starting material.

| Reaction Type | Reactive Site | Reagent | Potential Product Class |

| Suzuki-Miyaura Coupling | C-5 (Bromo) | Arylboronic Acid | 5-Aryl-2-chloro-7-fluoroquinolines |

| Suzuki-Miyaura Coupling | C-2 (Chloro) | Heteroarylboronic Acid | 2-Heteroaryl-5-bromo-7-fluoroquinolines |

| Buchwald-Hartwig Amination | C-5 (Bromo) | Cyclic Amine (e.g., Piperidine) | 5-(Piperidin-1-yl)-2-chloro-7-fluoroquinolines |

| Buchwald-Hartwig Amination | C-2 (Chloro) | Aniline (B41778) | N-Phenyl-(5-bromo-7-fluoroquinolin-2-yl)amines |

| Sonogashira Coupling | C-5 (Bromo) | Terminal Alkyne | 5-(Alkynyl)-2-chloro-7-fluoroquinolines |

| Nucleophilic Aromatic Substitution | C-2 (Chloro) | Sodium Methoxide | 5-Bromo-7-fluoro-2-methoxyquinoline |

This table presents hypothetical reaction outcomes based on established chemical principles for haloquinolines.

Contribution to Scaffold Design in Contemporary Chemical Research

The concept of a "scaffold" is central to medicinal chemistry and drug discovery, referring to a core molecular structure upon which various substituents can be appended to explore structure-activity relationships (SAR). nih.govresearchgate.net Quinoline is considered an exceptional scaffold, forming the basis of numerous approved drugs. usc.eduresearchgate.netmdpi.com this compound represents a highly advanced scaffold, offering multiple points for diversification.

By utilizing the distinct reactivity of the C-2 chloro and C-5 bromo positions, chemists can systematically generate libraries of novel compounds. nih.gov Starting from a single, well-defined core, researchers can introduce a wide range of chemical functionalities, thereby fine-tuning the steric, electronic, and physicochemical properties of the final molecules. This systematic approach is crucial for optimizing a compound's binding affinity to a biological target, as well as improving its pharmacokinetic profile (ADMET properties). nih.govacs.org

The strategic functionalization of this scaffold can lead to the development of compounds for various therapeutic areas. For instance, the introduction of specific amine-containing heterocycles can target protein kinases, a class of enzymes implicated in cancer.

| Scaffold Modification | Synthetic Route | Target Compound Class | Potential Therapeutic Application |

| C-2 Amination | Buchwald-Hartwig | 2-Amino-5-bromo-7-fluoroquinolines | Kinase Inhibitors |

| C-5 Arylation | Suzuki-Miyaura | 5-Aryl-2-chloro-7-fluoroquinolines | Antiviral Agents |

| Sequential C-5/C-2 Functionalization | Suzuki then Buchwald-Hartwig | 2-Amino-5-aryl-7-fluoroquinolines | Multifunctional Drug Candidates |

This table provides illustrative examples of how the scaffold can be used in drug discovery programs based on the known biological activities of quinoline derivatives.

Exploration in Multi-Component and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. nih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. This makes them ideal tools for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse libraries of compounds for high-throughput screening.

While this compound itself might not be a direct input for many common MCRs, its derivatives are excellent substrates. For example, a preliminary nucleophilic substitution or a Buchwald-Hartwig amination can convert the 2-chloro position into a key functional group (e.g., a hydrazine, amine, or thiol) that can then participate in a subsequent MCR. A 2-hydrazinyl or 2-amino-quinoline derivative can be a key component in reactions that form fused heterocyclic systems, such as pyrazolo- or pyrimido-quinolines. rsc.orgrsc.org

The use of this building block in an MCR-based workflow allows for the rapid assembly of highly complex scaffolds that would otherwise require lengthy, linear synthetic sequences. This approach is particularly powerful for exploring novel chemical space and identifying new lead compounds in drug discovery. nih.gov

Future Perspectives in Chemical Material Design and Development

Beyond its applications in the life sciences, the unique electronic properties of this compound make it an intriguing building block for the design of novel organic materials. Polyhalogenated aromatic and heteroaromatic compounds are increasingly explored for their potential use in organic electronics.

The presence of a fluorine atom, in particular, can modulate key material properties, including:

Energy Levels: The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the molecule, which is critical for tuning charge injection and transport properties in devices.

Molecular Packing: C-F···H and other non-covalent interactions can influence the solid-state packing of molecules, affecting charge mobility in organic thin-film transistors (OTFTs).

Stability: The strength of the C-F bond can enhance the thermal and oxidative stability of the final material.

The reactive chloro and bromo handles on this compound allow it to be incorporated into larger conjugated systems, such as oligomers and polymers, through iterative cross-coupling reactions. These materials could find applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Field-Effect Transistors (FETs)

The future development of this and similar polyfunctionalized quinolines will likely bridge the gap between medicinal chemistry and materials science, providing a common platform for creating both life-saving drugs and next-generation electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.